molecular formula C14H14ClNO3S B6382267 2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261929-29-6

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6382267
CAS RN: 1261929-29-6
M. Wt: 311.8 g/mol
InChI Key: FJYWZQMFPZXKCB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 2C4DPP) is an organic compound belonging to the class of phenols and is commonly used in the laboratory for various scientific research applications. It is a colorless crystalline solid, with a molecular weight of 289.7 g/mol and a melting point of 117-118°C. 2C4DPP is an important intermediate in the synthesis of numerous compounds, and has been extensively studied in recent years.

Mechanism of Action

2C4DPP is a strong acid, and its mechanism of action is believed to involve the transfer of a proton from the phenol group to the sulfonamide group. This reaction results in the formation of a carbocation, which is then attacked by a nucleophile, such as water or alcohol, to form the desired product.
Biochemical and Physiological Effects
2C4DPP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. In addition, it has been shown to have anti-cancer and anti-inflammatory effects, and to increase the production of antioxidants in the body.

Advantages and Limitations for Lab Experiments

2C4DPP is an excellent starting material for the synthesis of various compounds, and has been widely used in laboratory experiments. Its advantages include its high purity, low cost, and ease of use. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in the presence of light or heat, and its solubility in water is limited.

Future Directions

There are several potential future directions for research involving 2C4DPP. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials with improved properties. Additionally, further research could be done to explore its potential as an inhibitor of bacterial and fungal growth. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

2C4DPP can be synthesized through the reaction of 4-chlorophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in the presence of an aqueous-organic solvent. This reaction is carried out at room temperature, and the resulting product is a white crystalline solid. The yield of this reaction is typically greater than 95%.

Scientific Research Applications

2C4DPP has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of various compounds, such as antibiotics, fungicides, and insecticides. It is also used as a reagent for the preparation of other organic compounds, such as 2-chloro-4-methylphenol and 3-N,N-dimethylsulfamoylphenylsulfonyl chloride. In addition, 2C4DPP has been used in the synthesis of new materials with improved properties, such as heat resistance and electrical conductivity.

properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-14(17)13(15)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWZQMFPZXKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol

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